4-Fluoro-2-isopropylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
4-fluoro-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11FO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 |
InChI Key |
LNUNDBPYLOQONL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)F)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoro 2 Isopropylbenzaldehyde and Its Derivatives
Direct Synthetic Routes to the 4-Fluoro-2-isopropylbenzaldehyde Core Structure
The synthesis of this compound can be approached through several strategic pathways, primarily involving the formylation of a pre-functionalized aromatic ring or the manipulation of an existing functional group.
A primary route involves the ortho-lithiation of 1-fluoro-3-isopropylbenzene. This method leverages the directing effect of the fluorine atom to facilitate deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). The resulting aryllithium species is a potent nucleophile that can react with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. The reaction is typically carried out at low temperatures in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the intermediate organometallic species. psu.edu
Another viable method is the Vilsmeier-Haack reaction , a well-established process for the formylation of electron-rich aromatic compounds. wikipedia.orgambeed.com In this reaction, 1-fluoro-3-isopropylbenzene, being activated by the electron-donating isopropyl group, can be treated with a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the aromatic ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.org
Furthermore, the oxidation of 4-fluoro-2-isopropylbenzyl alcohol presents a direct and often high-yielding route to the target aldehyde. copernicus.orgresearchgate.netgdut.edu.cncopernicus.org A variety of oxidizing agents can be employed for this transformation, ranging from common reagents like pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO₂) to more modern and selective catalytic systems. The choice of oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid. researchgate.net
Finally, the reduction of a 4-fluoro-2-isopropylbenzoyl chloride derivative can also furnish the aldehyde. This transformation can be achieved using specific reducing agents that can selectively reduce an acid chloride to an aldehyde without further reduction to the alcohol. The Rosenmund reduction, which employs hydrogen gas with a poisoned palladium catalyst, is a classic example of such a transformation.
Derivatization Strategies Utilizing this compound as a Building Block
The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular frameworks.
Condensation Reactions for the Formation of Complex Fluorinated Isopropylated Systems (e.g., Chalcones, Hydrazones, Schiff Bases)
The carbonyl group of this compound readily undergoes condensation reactions with various nucleophiles to afford a diverse range of derivatives.
Chalcones: The Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) derivative in the presence of a base (e.g., NaOH or KOH) or acid catalyst leads to the formation of fluorinated and isopropylated chalcones. youtube.comjocpr.comgoogle.com These α,β-unsaturated ketones are valuable intermediates in the synthesis of various heterocyclic compounds. nih.govnih.gov
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Substituted Acetophenone | Chalcone | Base (NaOH, KOH) or Acid (HCl) catalysis in an alcoholic solvent. youtube.comgoogle.com |
Hydrazones: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. xiahepublishing.comresearchgate.netnih.govmdpi.com This reaction typically proceeds under mild, often acidic, catalytic conditions in a suitable solvent like ethanol. xiahepublishing.commdpi.com The resulting hydrazones can serve as ligands for metal complexes or as precursors for further synthetic transformations. xiahepublishing.com
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Hydrazine or Substituted Hydrazine | Hydrazone | Acid catalysis (e.g., acetic acid, sulfuric acid) in an alcoholic solvent. xiahepublishing.commdpi.com |
Schiff Bases: The condensation of this compound with primary amines results in the formation of Schiff bases (or imines). nih.govnih.govunsri.ac.id This reaction is generally reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The reaction can be catalyzed by either acid or base. nih.gov Schiff bases are important in coordination chemistry and as intermediates in organic synthesis. unsri.ac.id
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Primary Amine | Schiff Base | Acid or base catalysis, often with azeotropic removal of water. nih.gov |
Functional Group Transformations and Modifications of the Aldehyde Moiety
The aldehyde group of this compound can be readily transformed into other important functional groups, further expanding its synthetic utility.
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding 4-fluoro-2-isopropylbenzoic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Care must be taken to select appropriate conditions to avoid side reactions.
Reduction to Alcohol: The reduction of the aldehyde to 4-fluoro-2-isopropylbenzyl alcohol can be achieved using a range of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation, offering high yields and selectivity.
Grignard and Organolithium Reactions: The addition of Grignard reagents or other organometallic nucleophiles to the aldehyde carbonyl group is a powerful method for carbon-carbon bond formation, leading to the synthesis of secondary alcohols. walisongo.ac.idyoutube.comlibretexts.orgyoutube.com The choice of the organometallic reagent determines the nature of the alkyl or aryl group introduced.
Multi-component Reaction Approaches Incorporating the Aromatic Aldehyde Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to molecular diversity. bas.bg Aromatic aldehydes are common and crucial components in many MCRs. For instance, in the Ugi four-component reaction , an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. bas.bg this compound is a suitable candidate for such reactions, allowing for the rapid assembly of complex structures containing the fluorinated and isopropylated phenyl moiety.
Synthetic Approaches via Precursors Containing Fluorine or Isopropyl Moieties
An alternative strategy for the synthesis of this compound involves the introduction of one of the key functional groups at a later stage of the synthesis.
Targeted Fluorination Strategies on Isopropylated Benzaldehyde (B42025) Intermediates
The direct introduction of a fluorine atom onto a pre-existing isopropyl-substituted benzaldehyde, such as 2-isopropylbenzaldehyde, represents a potential synthetic route. Electrophilic fluorination is a modern method for the direct introduction of fluorine onto aromatic rings. wikipedia.orgresearchgate.net Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorinating agents that can react with electron-rich aromatic compounds. wikipedia.org The regioselectivity of the fluorination would be influenced by the directing effects of the aldehyde and isopropyl groups. The ortho, para-directing isopropyl group and the meta-directing aldehyde group would lead to a mixture of isomers, requiring careful optimization of reaction conditions to favor the desired 4-fluoro product.
Introduction of the Isopropyl Group onto Fluorinated Benzaldehyde Precursors
The synthesis of this compound often involves the introduction of the isopropyl group onto a pre-existing fluorinated aromatic ring. One common strategy is the Friedel-Crafts acylation or alkylation of a suitable fluorinated benzene (B151609) derivative. For instance, m-fluorotoluene can undergo a Friedel-Crafts acylation reaction with an acyl halide in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride, to yield ortho and para ketone isomers. google.com These isomers can then be further manipulated to produce the desired benzaldehyde.
Another approach involves the protection of the aldehyde group on a fluorobenzaldehyde, followed by the introduction of the isopropyl group. For example, 4-fluorobenzaldehyde (B137897) can be converted to its acetal (B89532), which then undergoes ortho-lithiation directed by the acetal group. Subsequent reaction with an isopropylating agent, such as isopropyl bromide, introduces the isopropyl group at the 2-position. Deprotection of the acetal then yields this compound.
A different synthetic route starts with 3-fluorophenol. The hydroxyl group is first protected, for instance, as an isopropyl ether. google.com The resulting 1-fluoro-3-isopropoxybenzene (B1363519) can then be brominated. google.com This is followed by a Grignard reagent exchange and subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. google.comorganic-chemistry.org Finally, deprotection of the hydroxyl group would lead to a related hydroxybenzaldehyde, illustrating a pathway to functionalized fluorobenzaldehydes. google.com
The table below summarizes a selection of methods for introducing functional groups onto fluorinated precursors, which are foundational for the synthesis of complex benzaldehydes.
Table 1: Selected Methods for Functionalizing Fluorinated Precursors
| Precursor | Reagents | Catalyst/Conditions | Product | Reference |
| m-Fluorotoluene | Trihaloacetyl chloride | Lewis Acid (e.g., AlCl₃) | o- and p-Acylated isomers | google.com |
| 1-Fluoro-3-isopropoxybenzene | Dibromohydantoin | Dichloromethane, 10°C | 1-Bromo-2-fluoro-4-isopropoxybenzene | google.com |
| Fluorobenzene | Carbon monoxide, Hydrogen halide | Strong Lewis acid | 4-Fluorobenzaldehyde complex | google.comwipo.int |
| 4-Fluorobenzaldehyde | Bromine | Aluminum chloride, 1,2-dichloroethane | 3-Bromo-4-fluorobenzaldehyde | google.com |
Catalytic and Sustainable Synthesis Methodologies
Recent advancements in chemical synthesis have emphasized the development of catalytic and sustainable methods for producing fine chemicals like this compound and its derivatives. These approaches aim to improve efficiency, reduce waste, and utilize milder reaction conditions.
Electrochemical Synthesis for Selective Oxidation and Derivatization
Electrochemical methods offer a green alternative to traditional chemical synthesis. The direct electrochemical methoxylation of substituted toluenes to produce benzaldehyde dimethyl acetals is a known process. google.com This technique avoids the use of harsh oxidizing agents. Furthermore, the electrochemical reduction of benzaldehyde derivatives can be steered towards different products. For instance, the electroreduction of benzaldehyde can yield benzyl (B1604629) alcohol or hydrobenzoin, a biofuel component, with the product selectivity being influenced by the catalyst surface chemistry. rsc.org The presence of certain organic molecules on the electrode surface can inhibit hydrogen adsorption and promote the desired self-coupling reaction to form hydrobenzoin. rsc.org
Optimization of Reaction Conditions for Chemo-, Regio-, and Stereoselectivity
The selective synthesis of substituted benzaldehydes requires careful optimization of reaction conditions to control chemo-, regio-, and stereoselectivity. liberty.edu
Catalyst and Solvent Effects: The choice of catalyst and solvent is critical. In Friedel-Crafts acylation, various Lewis acids like anhydrous aluminum trichloride, zinc chloride, and boron trifluoride can be used, with the solvent (e.g., dichloromethane, nitrobenzene) also influencing the outcome. google.com For instance, in the formylation of a substituted pyrrole, using a pre-isolated chloroiminium salt from DMF and phosphorus oxychloride resulted in high regioselectivity, which differed from the isomer obtained using a dichloromethyl ether and aluminum chloride, highlighting the impact of the reagent choice on selectivity. youtube.com
Temperature and Pressure: Reaction temperature and pressure are key parameters. In the Gattermann-Koch reaction to produce 4-fluorobenzaldehyde from fluorobenzene, the reaction is conducted under an atmosphere of carbon monoxide at elevated pressure and temperatures ranging from 45 to 100°C. google.comwipo.int Similarly, the synthesis of 2,4-difluorobenzaldehyde (B74705) from 1,3-difluorobenzene (B1663923) and carbon monoxide is performed under a pressure of 1.5 MPa, with the optimal temperature found to be 60°C. researchgate.net
Reaction Time and Stoichiometry: The duration of the reaction and the molar ratios of reactants are also crucial for maximizing yield and minimizing byproducts. For the synthesis of 2,4-difluorobenzaldehyde, a reaction time of 20 hours and a 1:1 molar ratio of 1,3-difluorobenzene to aluminum chloride were identified as optimal. researchgate.net
The following table provides examples of optimized reaction conditions for the synthesis of various substituted benzaldehydes.
Table 2: Optimized Reaction Conditions for Benzaldehyde Synthesis
| Target Compound | Precursor | Catalyst/Reagents | Key Conditions | Yield/Selectivity | Reference |
| 4-Fluoro-2-methylbenzoic acid isomers | m-Fluorotoluene | Anhydrous AlCl₃, Trichloroacetyl chloride | -5 to 10°C | Good yield of o- and p-isomers | google.com |
| 2,4-Difluorobenzaldehyde | 1,3-Difluorobenzene | AlCl₃, HCl, CO | 60°C, 1.5 MPa, 20 h | Optimized yield | researchgate.net |
| 4-Fluorobenzaldehyde | Fluorobenzene | Strong Lewis acid, HCl, CO | 45-100°C, >150 psig | High yield | google.comwipo.int |
Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Isopropylbenzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structural details of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis
Proton NMR spectroscopy of 4-Fluoro-2-isopropylbenzaldehyde and its derivatives provides characteristic signals that are instrumental in their identification. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the substituents on the aromatic ring. nih.gov
In the ¹H NMR spectrum of 4-isopropylbenzaldehyde, the aldehydic proton typically appears as a singlet around 9.9 ppm. The aromatic protons exhibit a complex splitting pattern due to coupling with each other. The isopropyl group gives rise to a septet for the methine proton (CH) around 3.0 ppm and a doublet for the two methyl groups (CH₃) around 1.2 ppm. chegg.comspectrabase.com For 4-fluorobenzaldehyde (B137897), the aldehydic proton signal is observed at approximately 9.9 ppm, while the aromatic protons show splitting patterns influenced by the fluorine atom. chemicalbook.comrsc.org
The introduction of a fluorine atom at the 4-position and an isopropyl group at the 2-position in this compound significantly alters the chemical shifts and coupling patterns of the aromatic protons. The fluorine atom, being highly electronegative, will influence the electron density of the neighboring protons, causing shifts in their resonance frequencies. The coupling constants (J values) between adjacent protons and between protons and the fluorine atom provide valuable information about the connectivity within the molecule. nih.govubc.ca Long-range coupling between the fluorine atom and protons is also commonly observed. wikipedia.org
Interactive Data Table: ¹H NMR Data for Benzaldehyde (B42025) Derivatives
| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Isopropyl -CH (δ, ppm) | Isopropyl -CH₃ (δ, ppm) |
| 4-Isopropylbenzaldehyde | ~9.9 (s) | 7.4-7.8 (m) | ~3.0 (septet) | ~1.2 (d) |
| 4-Fluorobenzaldehyde | ~9.9 (s) | 7.1-7.9 (m) | - | - |
| This compound | Expected ~10.0 | Complex pattern | Expected ~3.2 | Expected ~1.2 |
s = singlet, d = doublet, m = multiplet, septet = a multiplet of 7 lines. Data is approximate and can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. oregonstate.edu The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. organicchemistrydata.org
For 4-isopropylbenzaldehyde, the carbonyl carbon (C=O) of the aldehyde group typically resonates at a high chemical shift, around 192 ppm. spectrabase.comspectrabase.com The aromatic carbons show signals in the range of 125-155 ppm, with the carbon attached to the isopropyl group and the carbon para to it showing distinct shifts. oregonstate.eduwisc.edu The carbons of the isopropyl group appear at lower field strengths. spectrabase.comspectrabase.com
In 4-fluorobenzaldehyde, the fluorine atom causes a significant downfield shift for the carbon atom it is directly attached to (C4) due to its high electronegativity. This C-F coupling is also observable in the spectrum. The carbonyl carbon resonates around 191 ppm.
The ¹³C NMR spectrum of this compound will exhibit a combination of these effects. The carbonyl carbon is expected around 192 ppm. The aromatic carbons will have their chemical shifts influenced by both the fluorine and isopropyl substituents. The carbon attached to the fluorine (C4) will show a large downfield shift and will be split due to coupling with the fluorine atom. The carbon attached to the isopropyl group (C2) will also be shifted.
Interactive Data Table: ¹³C NMR Data for Benzaldehyde Derivatives
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Isopropyl Carbons (δ, ppm) |
| 4-Isopropylbenzaldehyde | ~192 | 126-155 | CH: ~34, CH₃: ~24 |
| 4-Fluorobenzaldehyde | ~191 | 116-166 (C-F coupled) | - |
| This compound | Expected ~192 | Complex pattern with C-F coupling | Expected CH: ~30, CH₃: ~24 |
Data is approximate and can vary based on solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com The chemical shift of ¹⁹F is very sensitive to its electronic environment, providing valuable structural information. biophysics.org
In the ¹⁹F NMR spectrum of this compound, a single resonance is expected, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine will be influenced by the electronic nature of the aromatic ring and the substituents. For comparison, the ¹⁹F chemical shift of 4-fluorobenzaldehyde is reported to be around -108 ppm (relative to CFCl₃) in CDCl₃. spectrabase.com The presence of the electron-donating isopropyl group at the ortho position in this compound is expected to cause a shift in this value. The fluorine signal will also likely show coupling to the neighboring aromatic protons. wikipedia.org
Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation
COSY experiments would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons and the isopropyl group in this compound.
HMBC experiments would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for assigning the quaternary carbons in the aromatic ring and confirming the positions of the fluoro and isopropyl substituents relative to the aldehyde group.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde. ias.ac.in
C-H Stretch (Aldehyde): A pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ are indicative of the C-H bond of the aldehyde group. ias.ac.in
Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.
C-F Stretch: A strong absorption band in the region of 1150-1250 cm⁻¹ is expected for the carbon-fluorine bond.
Isopropyl Group Vibrations: Characteristic bending vibrations for the isopropyl group would be observed around 1385 cm⁻¹ (symmetrical deformation) and 1370 cm⁻¹ (asymmetrical deformation).
The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring. nih.govmdpi.com
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1690-1715 |
| Aldehyde C-H | Stretch | ~2720 & ~2820 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-F | Stretch | 1150-1250 |
| Isopropyl C-H | Bending | ~1385 & ~1370 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. acs.org
For benzaldehyde derivatives, two main types of electronic transitions are typically observed:
π → π* transitions: These are generally strong absorptions occurring at shorter wavelengths (higher energy) and are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring and the carbonyl group.
n → π* transitions: These are weaker absorptions occurring at longer wavelengths (lower energy) and involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. youtube.com
The presence of substituents on the benzaldehyde ring can cause shifts in the absorption maxima (λ_max). The fluorine and isopropyl groups in this compound will influence the energy levels of the molecular orbitals, leading to shifts in the observed λ_max values compared to unsubstituted benzaldehyde. acs.org The electron-donating isopropyl group and the halogen atom are known to cause a bathochromic shift (shift to longer wavelengths).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. researchgate.netpnnl.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation
High-resolution mass spectrometry is instrumental in unequivocally determining the elemental formula of a compound by providing its exact mass with high precision. For this compound, the molecular formula is C10H11FO. The exact mass, or monoisotopic mass, is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O).
The theoretical exact mass of this compound has been computed to be 166.079393132 Da. This value serves as a benchmark for experimental validation. When a sample of this compound is analyzed using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, the resulting data can confirm the molecular formula with a high degree of confidence, typically with mass errors below 1 ppm. researchgate.net This level of accuracy is vital for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| This compound | C10H11FO | 166.079393132 |
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific SCXRD data for this compound is not publicly available in the surveyed literature, the analysis of a closely related derivative, 4-(4-methoxyphenoxy)benzaldehyde (B1588542), synthesized from 4-fluorobenzaldehyde, provides valuable insights into the structural characteristics that can be expected. nih.gov
Determination of Crystal System, Space Group, and Unit Cell Parameters
The crystal structure of a compound is defined by its crystal system, space group, and unit cell parameters. These parameters describe the symmetry and dimensions of the repeating unit that forms the crystal lattice. For the derivative 4-(4-methoxyphenoxy)benzaldehyde, the crystal structure was determined to be monoclinic with the space group P2₁/c. nih.gov The space group provides information about the symmetry elements present in the crystal. The unit cell dimensions define the size and shape of the basic repeating block of the crystal structure.
| Parameter | Value for 4-(4-methoxyphenoxy)benzaldehyde nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1297 (7) |
| b (Å) | 7.6581 (4) |
| c (Å) | 12.3577 (7) |
| β (°) | 103.769 (6) |
| Volume (ų) | 1114.92 (11) |
| Z | 4 |
Elucidation of Molecular Conformation, Bond Lengths, Bond Angles, and Torsional Angles
SCXRD analysis allows for the precise measurement of bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule in the solid state. In the case of 4-(4-methoxyphenoxy)benzaldehyde, the two benzene (B151609) rings are not coplanar; the dihedral angle between their least-squares planes is 71.52 (3)°. The C—O—C angle connecting the two rings is 118.82 (8)°. nih.gov For this compound, one would expect the aldehyde group to be nearly coplanar with the benzene ring. The bond lengths and angles would be consistent with standard values for aromatic aldehydes and isopropyl-substituted benzene rings. For instance, the C=O bond length in a related fluorobenzaldehyde is approximately 1.212 Å.
| Structural Feature | Parameter | Value for 4-(4-methoxyphenoxy)benzaldehyde nih.gov |
|---|---|---|
| Molecular Conformation | Dihedral Angle between Benzene Rings (°) | 71.52 (3) |
| C—O—C Angle (°) | 118.82 (8) |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking) and Supramolecular Assembly
| Interaction Type | Description | Observed in 4-(4-methoxyphenoxy)benzaldehyde nih.gov |
|---|---|---|
| C—H···O Hydrogen Bonding | Links molecules to form supramolecular layers. | Yes |
| C—H···π Interactions | Connects the supramolecular layers. | Yes |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing crystalline materials. libretexts.orgcarleton.edu It is primarily used for phase identification of a bulk sample by comparing the experimental diffraction pattern to a database of known patterns. carleton.edu The technique can also be used to determine unit cell dimensions, measure sample purity, and characterize the degree of crystallinity. carleton.edunih.gov
A PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). Each crystalline phase has a unique PXRD pattern, which acts as a "fingerprint." For a pure, crystalline sample of this compound, the PXRD pattern would consist of a series of sharp peaks at specific 2θ angles. The positions and relative intensities of these peaks are characteristic of the compound's crystal structure. While a specific experimental PXRD pattern for this compound is not available in the searched literature, the technique remains crucial for its solid-state characterization, ensuring phase purity and providing data for structural analysis, especially when single crystals are not available. nih.gov
Computational Chemistry and Quantum Mechanical Investigations of 4 Fluoro 2 Isopropylbenzaldehyde
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, balancing accuracy with computational cost. arxiv.org Methods like B3LYP, a hybrid functional, combined with basis sets such as 6-31G(d,p), are frequently used to predict the properties of organic molecules with high accuracy. conicet.gov.armdpi.comrjptonline.org
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-Fluoro-2-isopropylbenzaldehyde, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that define its structure.
While specific experimental X-ray diffraction data for this compound is not publicly available for direct comparison, the accuracy of the computational model can be inferred by comparing calculated parameters for similar molecules, like 4-(Dimethylamino) Benzaldehyde (B42025), with their known experimental values. conicet.gov.arnih.gov Studies on such molecules show that optimized geometries from DFT calculations are generally in excellent agreement with experimental data. nih.gov
The predicted geometry for this compound would feature a planar phenyl ring. The electron-withdrawing fluorine atom and the bulky, electron-donating isopropyl group at positions 4 and 2, respectively, would induce minor distortions in the ring's symmetry. The C-F bond length is expected to be around 1.36 Å, and the C=O bond of the aldehyde group would be approximately 1.21 Å. The bond angles within the phenyl ring would deviate slightly from the ideal 120° of a perfect hexagon due to the steric and electronic influence of the substituents.
| Parameter | Predicted Value (Å or °) |
| C=O Bond Length | ~1.21 |
| C-F Bond Length | ~1.36 |
| Aromatic C-C Bond Length | ~1.39 - 1.41 |
| C(ring)-C(aldehyde) Bond Length | ~1.49 |
| C(ring)-C(isopropyl) Bond Length | ~1.52 |
| O=C-H Bond Angle | ~120 |
| C-C-F Bond Angle | ~119 |
Table 1: Predicted geometric parameters for this compound based on DFT calculations on analogous structures. These values represent typical bond lengths and angles for the functional groups involved.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ibm.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. conicet.gov.aracs.org
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating isopropyl group, which have higher energy electrons. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing aldehyde group (C=O) and the aromatic ring, particularly on the carbon atoms ortho and para to the electron-withdrawing substituents.
The HOMO-LUMO energy gap can be calculated from the energies of these orbitals. For similar benzaldehyde derivatives, this gap is typically in the range of 4-5 eV. conicet.gov.ar The presence of the electron-donating isopropyl group would raise the HOMO energy, while the electron-withdrawing fluorine and aldehyde groups would lower the LUMO energy. This combined effect likely results in a moderately sized HOMO-LUMO gap, indicating a compound of reasonable stability but capable of undergoing electronic transitions and chemical reactions.
| Orbital | Predicted Energy (eV) | Electron Density Distribution |
| HOMO | ~ -6.5 | Phenyl ring, Isopropyl group |
| LUMO | ~ -1.8 | Aldehyde group, Phenyl ring |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 | - |
Table 2: Predicted Frontier Molecular Orbital energies and the resulting energy gap for this compound. These values are estimated based on typical results for substituted benzaldehydes.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.deq-chem.comyoutube.com It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilizing effect through second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction indicates the extent of hyperconjugation. ekb.eg
π → π* interactions : Significant delocalization occurs within the phenyl ring, characterized by strong interactions between the filled π orbitals of the C=C bonds and the empty π* antibonding orbitals. These interactions are fundamental to the stability of the aromatic system.
n → π* interactions : A strong stabilizing interaction is expected between the lone pair (n) on the carbonyl oxygen atom and the antibonding π* orbital of the C=C bonds in the ring. This delocalization pulls electron density from the aldehyde into the ring.
σ → σ* and σ → π* interactions : Interactions involving the σ bonds of the isopropyl group and the aldehyde C-H bond with the antibonding orbitals of the ring also contribute to stability, though typically to a lesser extent. The C-F bond's interactions will also play a role in the electronic landscape.
NBO analysis of related molecules like 4-(Dimethylamino) Benzaldehyde confirms the importance of such interactions in stabilizing the molecular structure. conicet.gov.arnih.gov
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) | π(C3-C4) | > 20 | Intra-ring π-delocalization |
| n(O) | π(C(ring)-C(aldehyde)) | ~ 5-10 | Carbonyl-ring conjugation |
| n(F) | σ(C-C) | ~ 2-4 | Fluorine hyperconjugation |
| σ(C-H)isopropyl | π(C=C)ring | ~ 1-3 | C-H hyperconjugation |
Table 3: Predicted major hyperconjugative interactions and their stabilization energies (E(2)) for this compound from NBO analysis.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. ufms.br The MEP map uses a color scale to show regions of different electrostatic potential: red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) that are prone to nucleophilic attack. mdpi.comresearchgate.net
For this compound, the MEP surface would show:
Most Negative Region (Red) : Concentrated on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This is the primary site for interaction with electrophiles or protonation.
Most Positive Region (Blue) : Located around the hydrogen atom of the aldehyde group (the formyl proton). This site is the most likely point of attack by a nucleophile.
Intermediate Regions : The aromatic ring would display areas of moderately negative potential (yellow to green) above and below the plane of the ring, characteristic of π systems. The electron-withdrawing fluorine atom would create a slightly positive region around itself, while the isopropyl group would be relatively neutral.
This analysis helps in understanding the molecule's intermolecular interactions and predicting its reactivity patterns in chemical reactions.
DFT calculations can accurately predict vibrational (FT-IR) and electronic (UV-Vis) spectra, which serve as fingerprints for the molecule. nih.gov
FT-IR Spectrum: The calculated infrared spectrum reveals the frequencies corresponding to the vibrational modes of the molecule. For this compound, key predicted peaks would include:
C-H stretching (aromatic) : Around 3100-3000 cm⁻¹.
C-H stretching (aldehyde) : A characteristic pair of peaks around 2850-2750 cm⁻¹.
C=O stretching (carbonyl) : A strong, sharp peak around 1700 cm⁻¹. Its exact position is influenced by conjugation with the ring.
C=C stretching (aromatic) : Multiple peaks in the 1600-1450 cm⁻¹ region.
C-F stretching : A strong absorption typically found in the 1250-1000 cm⁻¹ region.
Experimental FT-IR data for the similar 4-fluorobenzaldehyde (B137897) shows a strong C=O stretch at ~1705 cm⁻¹ and C-F stretch at ~1230 cm⁻¹, which aligns with theoretical expectations. nist.govspectrabase.com
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. conicet.gov.ar Substituted benzaldehydes typically show two main absorption bands:
π → π* transition : An intense band at shorter wavelengths (around 250-290 nm), corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
n → π* transition : A weaker band at longer wavelengths (around 310-340 nm), resulting from the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.
Experimental data for 4-hydroxybenzaldehyde (B117250) shows a π → π* transition at 285 nm, providing a reference for what can be expected. researchgate.net
| Spectral Type | Predicted Absorption | Assignment |
| FT-IR | ~1700 cm⁻¹ | C=O stretch |
| FT-IR | ~1230 cm⁻¹ | C-F stretch |
| UV-Vis | ~260 nm | π → π* transition |
| UV-Vis | ~320 nm | n → π* transition |
Table 4: Predicted characteristic peaks in the FT-IR and UV-Vis spectra of this compound.
Conformational Landscape Analysis and Rotational Barriers
The presence of the bulky isopropyl group and the aldehyde group introduces the possibility of different rotational isomers (conformers). Conformational analysis investigates the energy of the molecule as a function of rotation around specific single bonds.
The two main rotational degrees of freedom in this compound are:
Rotation around the C(ring)-C(aldehyde) bond : The aldehyde group can be oriented with its C=O bond pointing towards (syn) or away from (anti) the adjacent isopropyl group. Due to the significant steric hindrance from the isopropyl group, the anti conformation, where the aldehyde's hydrogen atom is closer to the isopropyl group, is expected to be significantly more stable. Computational studies on para-substituted benzaldehydes show that the rotational barrier for the formyl group is typically between 5-10 kcal/mol. researchgate.netsrce.hr
Rotation around the C(ring)-C(isopropyl) bond : The isopropyl group itself can rotate. The barrier to this rotation is generally low, often around 1-2 kcal/mol in similar systems, allowing for relatively free rotation at room temperature. ibm.com However, the lowest energy conformation will seek to minimize steric clash between the methyl groups of the isopropyl substituent and the adjacent formyl group. grafiati.comunibas.it
Computational modeling can map the potential energy surface for these rotations, identifying the minimum energy conformers and the transition states that separate them, thus quantifying the rotational energy barriers. srce.hr The global minimum energy structure would be the anti conformer with an optimal rotational orientation of the isopropyl group to minimize steric strain.
Global and Local Reactivity Descriptors from Quantum Chemical Parameters
Quantum chemical calculations are instrumental in determining the global and local reactivity of a molecule. By analyzing parameters derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a detailed picture of chemical behavior can be drawn. These frontier orbitals are key to understanding charge transfer within the molecule. scholarsresearchlibrary.comschrodinger.com
While specific DFT calculations for this compound are not widely published, data from structurally similar compounds, such as substituted (E)-N-(4-Fluoro-3-Phenoxybenzylidene) benzenamines, can provide illustrative insights. For these related molecules, DFT calculations using the B3LYP/6-311G(d,p) basis set have been performed to determine these reactivity parameters. scholarsresearchlibrary.com
Table 1: Illustrative Global Reactivity Descriptors Based on Analogous Compounds (Note: These values are for structurally related fluoro-substituted aromatic compounds and serve as an example.)
| Parameter | Formula | Illustrative Value (eV) |
| E_HOMO | - | -6.45 |
| E_LUMO | - | -2.10 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.35 |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.275 |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.175 |
| Softness (S) | 1 / (2η) | 0.230 |
| Electrophilicity Index (ω) | μ² / (2η) | 4.19 |
Data is hypothetical based on published values for similar structures for illustrative purposes. scholarsresearchlibrary.comresearchgate.net
Local reactivity, which identifies specific atomic sites prone to attack, is analyzed using tools like the Molecular Electrostatic Potential (MEP) map and Fukui functions. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netlibretexts.org For an aromatic aldehyde, the oxygen atom of the carbonyl group is expected to be an electron-rich site (indicated by red or yellow on an MEP map), making it susceptible to electrophilic attack. In contrast, the aldehydic hydrogen and regions of the aromatic ring may show electron deficiency (blue coloration), indicating sites for nucleophilic attack. researchgate.net
The Fukui function () provides a more quantitative prediction of reactivity sites by describing the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org By calculating the Fukui function for nucleophilic attack (), electrophilic attack (), and radical attack (), the most reactive atoms within the molecule can be pinpointed with high accuracy. For an aldehyde, the carbonyl carbon is typically a primary site for nucleophilic attack, a prediction that can be quantified using the function. nih.govresearchgate.net
Advanced Molecular Modeling Approaches
Beyond global and local reactivity, advanced computational methods can simulate complex interactions and predict specialized properties of this compound.
Computational Docking Studies for Potential Molecular Recognition and Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for modeling the interaction between a ligand (like this compound) and a biological target, such as a protein or enzyme.
The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity or scoring function. A high binding affinity suggests a strong interaction. Docking studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For this compound, the fluorine atom, the isopropyl group, and the aldehyde functional group would be key determinants in its binding mode. The aldehyde oxygen, for instance, could act as a hydrogen bond acceptor, while the aromatic ring and isopropyl group could engage in hydrophobic or π-stacking interactions within a receptor's active site. While specific docking studies on this exact compound are not prominent in the literature, the methodology is widely applied to substituted benzaldehydes to explore their potential as enzyme inhibitors or receptor modulators.
Theoretical Calculation of Non-Linear Optical (NLO) Properties
Molecules with significant delocalized π-electron systems and charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is primarily described by its first-order hyperpolarizability (β).
Theoretical calculations, typically using DFT methods, can predict the NLO properties of a molecule by computing its dipole moment (μ), polarizability (α), and hyperpolarizability (β). scholarsresearchlibrary.com For a molecule like this compound, the presence of the electron-withdrawing fluorine atom and the aldehyde group on the π-system of the benzene ring can induce the necessary charge asymmetry. Computational studies on similar aromatic aldehydes have shown that substituent effects play a crucial role in enhancing NLO properties. The calculated values allow for the screening of candidate molecules for NLO applications without the immediate need for synthesis and experimental measurement.
Table 2: Example of Calculated NLO Properties for a Substituted Aromatic Aldehyde (Note: These values are illustrative and based on general findings for similar molecules.)
| Property | Symbol | Description |
| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges. |
| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. |
| First Hyperpolarizability | β | A measure of the second-order NLO response. |
Source: Illustrative data based on principles from computational NLO studies. scholarsresearchlibrary.com
Supermolecule Method for Simulating Crystalline Environment Polarization
The properties of a molecule in the solid state can differ significantly from those in the gas phase due to intermolecular interactions and polarization effects within the crystal lattice. The supermolecule method is a computational approach used to model these effects.
In this method, a central molecule is surrounded by its nearest neighbors in the crystal lattice, forming a "supermolecule" cluster. A quantum mechanical calculation is then performed on this entire cluster. By calculating the properties of the central molecule within the cluster and comparing them to the properties of an isolated molecule, one can quantify the effects of the crystalline environment, such as polarization. This approach is particularly important for accurately predicting properties like crystal packing, lattice energies, and solid-state NLO effects, as the local electric field from surrounding molecules can significantly polarize the central molecule and alter its electronic properties. This method provides a more realistic theoretical model of the molecule's behavior in its bulk, crystalline form.
Utility of 4 Fluoro 2 Isopropylbenzaldehyde in Advanced Organic Synthesis and Materials Science
Role as a Versatile Intermediate in the Construction of Complex Organic Architectures
4-Fluoro-2-isopropylbenzaldehyde serves as a crucial building block in the field of organic synthesis, enabling the construction of intricate molecular frameworks. Its utility stems from the presence of three key functional groups on the benzene (B151609) ring: a reactive aldehyde, a fluorine atom, and an isopropyl group. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor for synthesizing more complex molecules.
The aldehyde group is particularly important as it readily participates in various carbon-carbon and carbon-heteroatom bond-forming reactions. These include condensations, oxidations, and reductions, which are fundamental processes in the assembly of complex organic structures. innospk.com For instance, the aldehyde can be converted into amides through oxidative amination, a process that is highly valuable in the synthesis of pharmaceuticals and other biologically active compounds. orgsyn.org
The fluorine and isopropyl substituents also play significant roles in modulating the reactivity and properties of the molecule. The fluorine atom, with its high electronegativity, can influence the electronic environment of the aromatic ring, affecting reaction rates and regioselectivity. acs.org Furthermore, the incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability. innospk.comacs.org The bulky isopropyl group can exert steric effects, directing incoming reagents to specific positions on the ring and influencing the stereochemical outcome of reactions. This steric hindrance can be strategically employed to achieve high levels of selectivity in the synthesis of chiral molecules.
The versatility of this compound is further demonstrated by its use in the synthesis of intermediates for pharmaceuticals. For example, it is a key starting material in the preparation of a rosuvastatin (B1679574) intermediate, highlighting its importance in the pharmaceutical industry. patsnap.com The synthesis of such complex molecules often involves multi-step sequences where the unique structural features of this compound are exploited to build up the target architecture in a controlled and efficient manner.
Applications in the Synthesis of Novel Heterocyclic Compounds (e.g., Pyrazoles, Imidazolidines, Benzothiazepines)
The reactivity of the aldehyde group in this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. These ring systems are of great interest in medicinal chemistry due to their prevalence in biologically active molecules.
Pyrazoles:
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, can be synthesized from 1,3-dicarbonyl compounds, which can be derived from aldehydes like this compound. youtube.com The general synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com The presence of the fluoro and isopropyl groups on the benzaldehyde (B42025) precursor can lead to the formation of novel pyrazole (B372694) derivatives with potentially enhanced biological activities. olemiss.edudtic.mil The fluorine atom, in particular, is known to improve properties such as target protein binding and metabolic stability. olemiss.edu The synthesis of fluorinated pyrazoles is an active area of research, with methods being developed to control the regioselectivity of the cyclization reactions. olemiss.edunih.gov
Imidazolidines:
Imidazolidines are five-membered saturated heterocycles with two nitrogen atoms. One common synthetic route to imidazolidines involves the reaction of an aldehyde with a 1,2-diamine. For example, this compound can react with a diamine to form a Schiff base, which is then reduced and cyclized to yield the imidazolidine (B613845) ring. nih.gov This approach allows for the creation of a diverse library of imidazolidine derivatives by varying the diamine component. These compounds are of interest for their potential biological and pharmacological applications. nih.gov
Benzothiazepines:
Benzothiazepines are seven-membered heterocyclic compounds containing a benzene ring fused to a thiazepine ring. A widely used method for their synthesis is the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds (chalcones), which can be prepared from aldehydes like this compound. nih.gov The reaction proceeds via a Michael addition followed by cyclization. nih.gov Another synthetic strategy involves the reaction of ortho-lithiated anilines with the aldehyde, followed by cyclization with a sulfur-containing reagent. nih.gov These methods provide access to a range of substituted benzothiazepines with potential applications as neuroprotective agents and for the treatment of neurodegenerative diseases. nih.govnih.gov
Table 1: Synthesis of Heterocyclic Compounds from this compound
| Heterocycle | General Synthetic Method | Key Reagents |
|---|---|---|
| Pyrazoles | Reaction of a 1,3-dicarbonyl derivative with hydrazine | Hydrazine |
| Imidazolidines | Condensation with a 1,2-diamine followed by reduction and cyclization | 1,2-Diamine, Reducing Agent |
| Benzothiazepines | Reaction with 2-aminothiophenol and a suitable cyclizing agent | 2-Aminothiophenol |
Development of Advanced Materials with Specific Physicochemical Properties
Contribution to Non-Linear Optical (NLO) Active Chromophores and Materials
This compound can serve as a precursor for the synthesis of organic molecules with non-linear optical (NLO) properties. Organic NLO materials are of significant interest for applications in photonics and optoelectronics, such as high-speed optical communications and data processing. tcichemicals.comrsc.org The NLO response in organic molecules arises from the presence of delocalized π-electron systems, often in conjunction with electron-donating and electron-accepting groups. tcichemicals.com
The structure of this compound provides a foundation for creating such NLO-active chromophores. The aromatic ring itself is a π-electron system, and the aldehyde group can be readily transformed into other functional groups that can act as electron acceptors or be incorporated into larger conjugated systems. The fluorine and isopropyl groups can be used to fine-tune the electronic and physical properties of the resulting NLO material. acadpubl.eu For instance, the fluorine atom can enhance the thermal stability and modify the electronic properties of the chromophore. acadpubl.eu
The synthesis of NLO materials often involves creating molecules with a high degree of asymmetry and a large dipole moment. jhuapl.edu By strategically modifying the this compound core, for example, through condensation reactions to create extended π-systems, it is possible to design and synthesize novel chromophores with significant second-order NLO responses. These chromophores can then be incorporated into polymers or crystals to create bulk NLO materials. tcichemicals.comacadpubl.eu The development of such materials is crucial for advancing technologies that rely on the manipulation of light. illinois.edu
Applications in Chemical Biology Research (Strictly in vitro Mechanistic Studies on Molecular Interactions)
Elucidation of Enzyme Inhibition Mechanisms by Fluorinated Aromatic Aldehydes (e.g., Tyrosinase Activity Modulation)
Fluorinated aromatic aldehydes, including derivatives of this compound, are valuable tools for studying enzyme inhibition mechanisms in vitro. The fluorine atom's unique properties, such as its high electronegativity and small size, can lead to potent and specific interactions with enzyme active sites. nih.gov These compounds can act as "transition state analogue" inhibitors, mimicking the high-energy intermediates of enzymatic reactions and binding tightly to the enzyme. nih.gov
One area of interest is the modulation of tyrosinase activity. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov In vitro studies with fluorinated benzaldehyde derivatives can help to elucidate the structure-activity relationships for tyrosinase inhibition. By systematically varying the substitution pattern on the aromatic ring, researchers can probe the specific interactions between the inhibitor and the enzyme's active site. nih.gov These studies provide valuable insights into the mechanism of inhibition and can guide the design of more potent and selective inhibitors. The fluorine atom can play a crucial role in these interactions, for example, by forming hydrogen bonds or other electrostatic interactions with amino acid residues in the active site.
Molecular Interaction Studies with Biomolecular Targets for Mechanistic Insights (e.g., Protein Binding in in vitro systems)
In vitro binding studies are essential for understanding the interactions between small molecules and their biological targets, such as proteins. fda.govfda.gov These studies can provide information on binding affinity, kinetics, and the specific molecular interactions involved. Fluorinated aromatic aldehydes can be used as molecular probes in these studies to gain mechanistic insights into protein-ligand interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
